

Validating the Safety and Toxicity Profile of 2-Methoxycinnamic Acid: A Comparative Guide

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Compound of Interest

Compound Name: 2-Methoxycinnamic acid

Cat. No.: B145888

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This guide provides a comprehensive analysis of the available safety and toxicity data for **2-Methoxycinnamic acid**, intended for researchers, scientists, and drug development professionals. By comparing its toxicological profile with that of other relevant cinnamic acid derivatives—p-coumaric acid, ferulic acid, and caffeic acid—this document aims to offer a clear perspective on its safety and highlight areas where further investigation is warranted.

Executive Summary

2-Methoxycinnamic acid is a derivative of cinnamic acid with potential applications in various fields. However, a thorough evaluation of its safety profile is crucial before its widespread use. This guide reveals that while basic hazard identification has been established for **2-Methoxycinnamic acid**, comprehensive quantitative toxicity data is largely unavailable. In contrast, related cinnamic acid derivatives have undergone more extensive toxicological evaluation, providing valuable benchmarks for comparison. This guide synthesizes the existing data to facilitate an informed assessment of **2-Methoxycinnamic acid**'s safety.

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS) and the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2-Methoxycinnamic acid** is classified with the following hazards:

- Skin Irritation (Category 2): Causes skin irritation.^{[1][2]}

- Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]
- Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][2]
- Acute Oral Toxicity (Category 4): Harmful if swallowed.[3][4]
- Hazardous to the Aquatic Environment, Acute Hazard (Category 1): Very toxic to aquatic life. [4]
- Hazardous to the Aquatic Environment, Long-term Hazard (Category 1): Very toxic to aquatic life with long lasting effects.[4]

It is important to note that for many toxicological endpoints, including carcinogenicity, mutagenicity, and reproductive toxicity, data for **2-Methoxycinnamic acid** is not currently available.[1][4]

Comparative Toxicological Data

To contextualize the safety profile of **2-Methoxycinnamic acid**, this section compares its available data with that of structurally related cinnamic acid derivatives: p-coumaric acid, ferulic acid, and caffeic acid.

Toxicological Endpoint	2-Methoxycinnamic Acid	p-Coumaric Acid	Ferulic Acid	Caffeic Acid
Acute Oral Toxicity	Harmful if swallowed (Category 4)[3][4]	LD50: 2850 mg/kg (mouse) [5][6]	Harmful if swallowed[7]	No data available
Acute Dermal Toxicity	No data available	No data available	No data available	No data available
Acute Inhalation Toxicity	No data available	No data available	No data available	No data available
Skin Irritation	Causes skin irritation (Category 2)[1][2]	Causes skin irritation[5][8]	Irritating to skin[7][9]	Causes skin irritation[10][11]
Eye Irritation	Causes serious eye irritation (Category 2A)[1][2]	Causes serious eye irritation[5][8]	Irritating to eyes[7][9]	Causes serious eye irritation[10][11]
Respiratory Irritation	May cause respiratory irritation[1][2]	May cause respiratory irritation[5][8]	May cause respiratory irritation[9]	May cause respiratory irritation[10][11]
Genotoxicity	No data available	No data available	No data available	No data available
Carcinogenicity	No data available	Not listed as a carcinogen by IARC, NTP, or OSHA[8]	Not listed as a carcinogen by IARC, NTP, or OSHA[9]	Possibly carcinogenic to humans (Group 2B) by IARC[10][12]
Reproductive Toxicity	No data available	Possible risk of impaired fertility[13]	No data available	Suspected of damaging fertility or the unborn child[10]

A study on p-methoxycinnamic acid diesters, which are structurally related, showed no genotoxic or subchronic toxicity in mice at doses of 500 mg/kg/day for 90 days, suggesting that the methoxy-substitution at the para-position may be well-tolerated.[\[14\]](#)

Experimental Protocols: In Vitro Cytotoxicity Assessment

Given the lack of specific experimental data for **2-Methoxycinnamic acid**, a general protocol for an in vitro cytotoxicity assay, the MTT assay, is provided below. This method is widely used to assess the effect of a compound on cell viability.

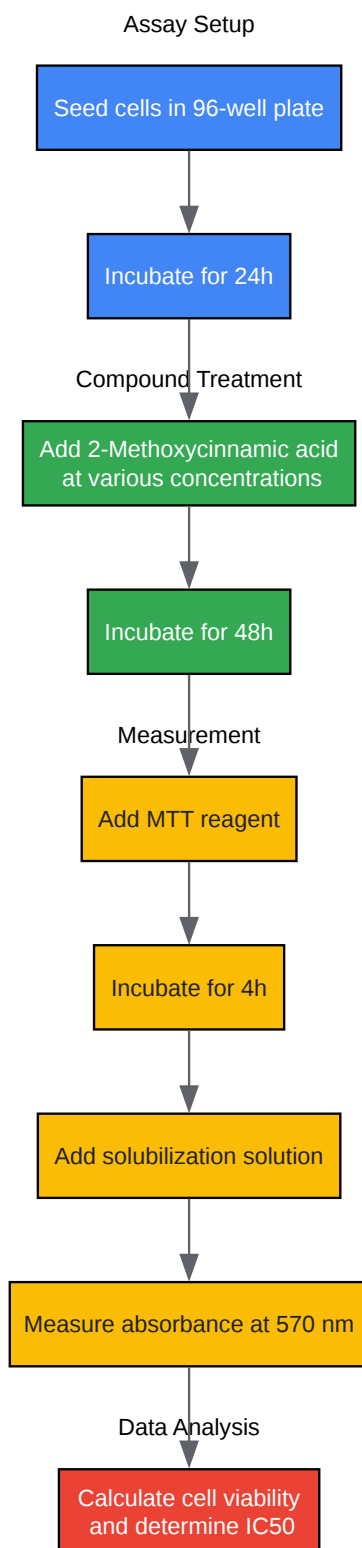
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

- **Cell Seeding:** Plate cells (e.g., human melanoma cells HT-144) in a 96-well plate at a density of 1×10^4 cells per well in 100 μ L of complete culture medium (e.g., DMEM with 10% FBS). Incubate for 24 hours to allow for cell attachment.[\[15\]](#)
- **Compound Treatment:** Prepare a stock solution of **2-Methoxycinnamic acid** in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in the culture medium. Replace the medium in the wells with 100 μ L of the medium containing the test compound at different concentrations. Include a vehicle control (medium with the solvent at the same concentration used for the highest compound concentration) and a negative control (medium only).[\[15\]](#)
- **Incubation:** Incubate the plate for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.[\[15\]](#)
- **MTT Addition:** After the incubation period, add 15 μ L of the MTT reagent ("Dye Solution") to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.[\[15\]](#)
- **Solubilization:** Add 100 μ L of the "Solubilization/Stop Solution" to each well to dissolve the formazan crystals.[\[15\]](#)
- **Data Acquisition:** Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[\[15\]](#)

- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the control group. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Visualizations

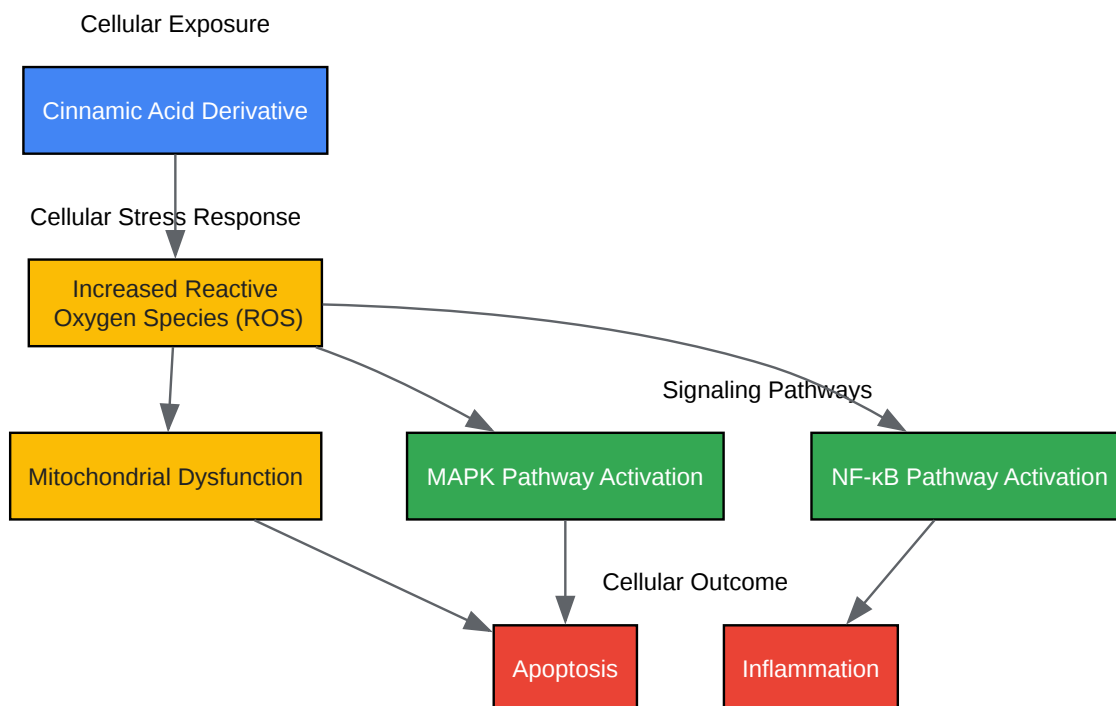
Experimental Workflow for In Vitro Cytotoxicity Assessment



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Caption: Workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Conceptual Signaling Pathway for Cinnamic Acid Derivative-Induced Toxicity



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Caption: A potential mechanism of toxicity for some cinnamic acid derivatives involving oxidative stress.

Conclusion and Recommendations

The available data indicates that **2-Methoxycinnamic acid** should be handled with care, given its classification as a skin and eye irritant, a potential respiratory irritant, and harmful if swallowed. However, a significant data gap exists regarding its systemic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity.

In comparison, other cinnamic acid derivatives like p-coumaric acid and ferulic acid have more extensive, though still not exhaustive, toxicological data available, which generally suggest a low order of acute toxicity. The finding that caffeic acid is classified as a possible human carcinogen highlights the importance of evaluating each derivative individually.

For a comprehensive safety assessment of **2-Methoxycinnamic acid**, the following experimental studies are recommended:

- Acute Toxicity Studies: Determination of oral, dermal, and inhalation LD50 values.
- Genotoxicity Assays: Ames test (bacterial reverse mutation assay), in vitro and in vivo micronucleus assays, and chromosomal aberration tests.
- Repeated Dose Toxicity Studies: 28-day or 90-day oral toxicity studies in rodents to identify potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
- Reproductive and Developmental Toxicity Studies: To assess any potential effects on fertility and embryonic development.
- In-depth Mechanistic Studies: To elucidate the pathways through which **2-Methoxycinnamic acid** exerts its toxic effects, if any are observed.

Until such data becomes available, a precautionary approach should be taken when handling **2-Methoxycinnamic acid**, and its use in applications with high potential for human exposure should be carefully considered.

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